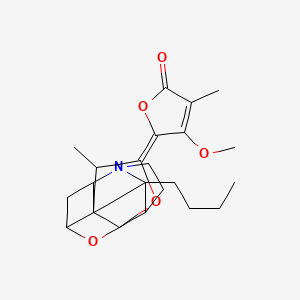

Stemofoline

Beschreibung

Eigenschaften

Molekularformel |

C22H29NO5 |

|---|---|

Molekulargewicht |

387.5 g/mol |

IUPAC-Name |

(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one |

InChI |

InChI=1S/C22H29NO5/c1-5-6-8-21-14-7-9-23(21)13-10-15(21)27-22(14)16(13)11(2)18(28-22)19-17(25-4)12(3)20(24)26-19/h11,13-16H,5-10H2,1-4H3/b19-18+ |

InChI-Schlüssel |

DTVYAHOULQCSMS-VHEBQXMUSA-N |

SMILES |

CCCCC12C3CCN1C4CC2OC35C4C(C(=C6C(=C(C(=O)O6)C)OC)O5)C |

Isomerische SMILES |

CCCCC12C3CCN1C4CC2OC35C4C(/C(=C\6/C(=C(C(=O)O6)C)OC)/O5)C |

Kanonische SMILES |

CCCCC12C3CCN1C4CC2OC35C4C(C(=C6C(=C(C(=O)O6)C)OC)O5)C |

Synonyme |

stemofoline |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Stemofoline: A Technical Guide to its X-ray Crystallographic Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Stemofoline, a complex polycyclic alkaloid isolated from plants of the Stemona genus. The definitive three-dimensional structure, crucial for understanding its biological activity and for guiding synthetic efforts, was determined by single-crystal X-ray crystallography. This document provides a comprehensive overview of the crystallographic data, a detailed experimental protocol representative of the techniques used, and a visual representation of the experimental workflow.

Core Crystallographic Data of this compound

The initial and definitive structural elucidation of this compound was accomplished through the X-ray crystallographic analysis of its hydrobromide monohydrate salt. The seminal study by Irie and colleagues in 1970 laid the foundation for all subsequent chemical and pharmacological investigations of this natural product.[1] Key crystallographic data from this study are summarized in the table below.

| Parameter | Value |

| Compound | This compound Hydrobromide Monohydrate |

| Chemical Formula | C₂₂H₂₉NO₅·HBr·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 11.80 Å |

| b = 25.94 Å | |

| c = 7.61 Å | |

| Molecules per Unit Cell (Z) | 4 |

| Method of Structure Solution | Heavy-atom method |

| Final R-index | 12.7% |

| Absolute Configuration | Determined |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, generalized protocol for the structural elucidation of a novel natural product like this compound by single-crystal X-ray crystallography. This modern protocol is representative of the steps required to achieve a high-resolution crystal structure.

1. Isolation and Purification:

-

This compound is first isolated from the source plant material (e.g., stems and leaves of Stemona japonica) through solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC).

-

The purity of the isolated compound is confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

2. Crystallization:

-

High-quality single crystals are essential for a successful X-ray diffraction experiment. For this compound, the hydrobromide salt was prepared to facilitate crystallization.

-

Method: Slow evaporation of a saturated solution is a common technique. A solution of this compound hydrobromide in a suitable solvent (e.g., ethanol) is prepared.

-

The solution is left undisturbed in a loosely capped vial at a constant temperature. Over several days to weeks, solvent evaporation slowly increases the concentration, leading to the formation of well-ordered single crystals.

-

Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization.

3. Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS detector).

-

A preliminary diffraction pattern is collected to determine the crystal quality and the unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame capturing the diffraction pattern from a specific orientation.

4. Data Processing and Structure Solution:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

The space group is determined from the systematic absences in the diffraction data. For this compound hydrobromide monohydrate, this was determined to be P2₁2₁2₁.[1]

-

The "phase problem" is solved to obtain an initial electron density map. In the case of this compound, the heavy-atom method was used, where the position of the heavy bromine atom was first determined, and its phases were used to find the positions of the lighter atoms (carbon, nitrogen, oxygen).[1] Modern methods often employ direct methods or dual-space recycling for ab initio structure solution.

5. Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.

-

This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final model is assessed by the R-index (residual factor), which should ideally be below 5% for a well-refined structure. The reported R-index for this compound was 12.7%, which was acceptable for the time.[1]

6. Determination of Absolute Configuration:

-

For chiral molecules like this compound, determining the absolute configuration is crucial.

-

This is typically achieved by analyzing the anomalous dispersion effects of heavier atoms (like the bromine in this compound hydrobromide) on the diffraction intensities (Flack parameter analysis).[1]

Experimental Workflow for Structural Elucidation of this compound

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of this compound.

Caption: Workflow for the structural elucidation of this compound via X-ray crystallography.

Conclusion

The structural elucidation of this compound by X-ray crystallography was a pivotal achievement that provided an unambiguous determination of its complex, cage-like architecture and absolute stereochemistry. This detailed structural information is indispensable for understanding its mechanism of action as a potent insecticide and has served as a critical blueprint for the numerous total synthesis campaigns of this and related Stemona alkaloids. The methodologies outlined in this guide represent the gold standard for determining the three-dimensional structure of novel and complex natural products, a critical step in the pipeline of drug discovery and development.

References

The Architecture of Nature's Insecticides: A Technical Guide to the Biosynthesis of Stemofoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemofoline alkaloids, a structurally complex class of natural products isolated from plants of the Stemona genus, have garnered significant attention for their potent insecticidal properties and potential applications in overcoming multidrug resistance in cancer. Their intricate, caged hexacyclic architecture presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis and biogenetic pathways of this compound alkaloids. While the complete enzymatic pathway remains to be fully elucidated, a combination of biogenetic hypotheses, biomimetic syntheses, and analogous well-characterized pathways in related alkaloids allows for the construction of a scientifically robust proposed biosynthetic route. This document details the putative precursors, key enzymatic steps, and intermediates, supported by available quantitative data and detailed experimental protocols. Furthermore, logical and experimental workflows are visualized to aid in the conceptualization and future investigation of this remarkable biosynthetic pathway.

Introduction

Stemona species have a long history in traditional medicine, particularly in East Asia, for their use as antitussives and insecticides. The source of this potent biological activity lies in a diverse array of polycyclic alkaloids, among which the this compound group is arguably the most structurally complex and biologically intriguing. Characterized by a dense, caged hexacyclic framework, these molecules, including the eponymous (+)-stemofoline, exhibit significant activity as insect acetylcholine receptor antagonists. The complexity of these molecules has made their total synthesis a significant endeavor, and concurrently, has spurred interest in understanding their natural production within the plant.

This guide synthesizes the current knowledge surrounding the biogenesis of this compound alkaloids. It is structured to provide researchers with a foundational understanding of the proposed pathway, methodologies for further investigation, and quantitative data where available.

The Proposed Biogenetic Pathway

The biosynthesis of this compound alkaloids is hypothesized to originate from two primary metabolic pools: the amino acid L-ornithine, which provides the core pyrrolidine ring, and acetate units that are assembled into a polyketide chain. The pathway can be conceptually divided into three main stages:

-

Formation of the Pyrrolidine Core

-

Assembly of the Polyketide Chain and Condensation

-

Post-condensation Cyclizations and Oxidative Modifications

A widely accepted biogenetic hypothesis posits that simpler congeners, such as (+)-stemoburkilline and (+)-(11S, 12R)-dihydrothis compound, serve as late-stage precursors to the more complex (+)-stemofoline and (+)-isothis compound. This has been supported by biomimetic chemical syntheses.

Stage 1: Formation of the Pyrrolidine Core from L-Ornithine

The initial steps are believed to mirror the well-established biosynthesis of other pyrrolidine-containing alkaloids, such as nicotine and the tropane alkaloids. L-ornithine is the primary precursor, undergoing a series of enzymatic transformations to yield the key intermediate, the N-methyl-Δ¹-pyrrolinium cation.

Stage 2: Polyketide Assembly and Condensation

Drawing analogy from tropane alkaloid biosynthesis, a Type III polyketide synthase (PKS) is proposed to catalyze the condensation of the N-methyl-Δ¹-pyrrolinium cation with acetate units derived from malonyl-CoA. This reaction would form a key intermediate, an open-chain β-keto acid, which serves as the backbone for the subsequent intricate cyclizations.

Stage 3: Cyclizations and Late-Stage Modifications

This is the most speculative and complex part of the pathway. The open-chain intermediate is believed to undergo a series of intramolecular cyclizations to form the characteristic caged structure of the this compound alkaloids. These reactions are likely catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases and reductases, which are known to perform complex ring formations and oxidative modifications in other alkaloid pathways. The biogenetic hypothesis suggests a progression from simpler to more complex structures.

Quantitative Data

While comprehensive quantitative data for the entire biosynthetic pathway is not yet available, studies on precursor feeding and alkaloid quantification in Stemona species provide valuable insights.

Table 1: Enhancement of Stemona Alkaloid Production by Precursor Feeding

This data, from studies on Stemona curtisii, suggests that sodium acetate, a precursor for malonyl-CoA, can enhance the production of related Stemona alkaloids, supporting the proposed polyketide origin.

| Precursor | Concentration (mg/L) | Alkaloid | Fold Increase vs. Control |

| Sodium Acetate | 10 | Stemocurtisine | 1.8 |

| Sodium Acetate | 10 | Stemocurtisinol | 1.4 |

| Sodium Acetate | 20 | Oxyprotostemonine | 1.4 |

Table 2: HPLC Quantification of this compound Alkaloids in Stemona collinsiae

This table summarizes the validation parameters for a high-performance liquid chromatography (HPLC) method developed for the quantification of key this compound alkaloids.

| Parameter | Didehydrothis compound | This compound |

| Linearity Range (µg/mL) | 0.5 - 432.4 | 0.5 - 188.4 |

| Precision (RSD%) | < 2% | < 2% |

| Average Recovery (%) | 98.80 | 99.97 |

| Average Content in Root Extract (% w/w) | 0.78 | 0.048 |

Experimental Protocols

The elucidation of the this compound alkaloid biosynthetic pathway will rely on a combination of phytochemical analysis, precursor feeding studies, and enzymatic assays. Below are detailed methodologies for key experiments.

General Extraction of this compound Alkaloids

Objective: To isolate crude alkaloid extracts from Stemona plant material for analysis.

Materials:

-

Dried and powdered Stemona roots

-

Solvents: 95% Ethanol, Dichloromethane (CH₂Cl₂), Ethyl ether

-

Acids/Bases: Dilute Hydrochloric Acid (HCl, 4%), Ammonium Hydroxide (NH₄OH)

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

Procedure:

-

Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (e.g., 3 x 25 L) for 3 days at room temperature.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acidify the crude extract with 4% HCl to a pH of 1-2.

-

Partition the acidified extract with ethyl ether to remove non-alkaloidal compounds. Discard the ether layer.

-

Basify the aqueous layer with NH₄OH to a pH of 9-10.

-

Extract the basified aqueous layer repeatedly with CH₂Cl₂ to partition the alkaloids into the organic phase.

-

Combine the CH₂Cl₂ extracts and evaporate the solvent to yield the crude alkaloid mixture.

-

Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone, followed by pure acetone, to fractionate the alkaloids.

-

Further purify the fractions containing this compound alkaloids using repeated column chromatography and Sephadex LH-20 to isolate individual compounds.

HPLC Quantification of Didehydrothis compound and this compound

Objective: To quantitatively determine the concentration of didehydrothis compound and this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a UV detector.

-

Column: Hypersil BDS C₁₈ (5 µm, 4.6 mm I.D. × 150 mm).

-

Mobile Phase: Methanol : 1 mM Ammonium Acetate (55:45, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 295 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of pure didehydrothis compound and this compound in methanol. Create a series of calibration standards by serial dilution (e.g., 0.5 - 450 µg/mL).

-

Sample Preparation: Dissolve a known weight of the crude or partially purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration for the standards. Use the regression equation to calculate the concentration of each alkaloid in the samples.

Hypothetical Isotopic Labeling Experiment

Objective: To trace the incorporation of precursors into the this compound alkaloid backbone, providing experimental evidence for the proposed pathway.

Procedure:

-

Establish sterile in vitro cultures of a this compound-producing Stemona species.

-

Prepare feeding media containing stable isotope-labeled precursors, such as [¹³C₅]-L-ornithine or [1,2-¹³C₂]-sodium acetate.

-

Administer the labeled precursors to the plant cultures.

-

Harvest the plant tissues at various time points after feeding.

-

Perform extraction and purification of the this compound alkaloids as described in Protocol 4.1.

-

Analyze the purified alkaloids using high-resolution mass spectrometry to determine the mass shift due to isotope incorporation.

-

Use ¹³C-NMR spectroscopy to determine the specific positions of the ¹³C labels within the alkaloid structure.

-

Correlate the labeling patterns with the proposed biosynthetic pathway to confirm the origin of different parts of the molecule.

Future Outlook

The biosynthesis of this compound alkaloids remains a fertile ground for discovery. The combination of modern 'omics' technologies (genomics, transcriptomics, metabolomics) with classical biochemical techniques will be crucial for the definitive elucidation of this pathway. Key future research directions include:

-

Identification of Biosynthetic Genes: Transcriptome analysis of Stemona species, particularly comparing alkaloid-producing tissues with non-producing ones, can identify candidate genes for ODCs, PMTs, PKSs, and cytochrome P450s.

-

Enzyme Characterization: Heterologous expression of candidate genes followed by in vitro enzymatic assays will be necessary to confirm their function in the pathway.

-

Regulatory Mechanisms: Understanding how the biosynthesis of these complex defense compounds is regulated in the plant could lead to strategies for enhancing their production through metabolic engineering.

By unraveling the intricate biosynthetic logic of this compound alkaloids, researchers can not only gain fundamental insights into plant biochemistry but also potentially harness these enzymatic tools for the sustainable production of these valuable molecules for agricultural and pharmaceutical applications.

Stemofoline's Mechanism of Action as an Insect Nicotinic Acetylcholine Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemofoline, a structurally complex alkaloid isolated from Stemona species, has demonstrated significant insecticidal properties. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with insect nicotinic acetylcholine receptors (nAChRs). Contrary to some initial postulations, compelling evidence indicates that this compound and its potent insecticidal analogue, didehydrothis compound, act as agonists at insect nAChRs. This agonistic action leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: The Nicotinic Acetylcholine Receptor as an Insecticidal Target

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system.[1][2] Their crucial role in insect neurophysiology makes them a primary target for a major class of insecticides, the neonicotinoids.[3] nAChRs are pentameric structures composed of various α and non-α subunits, and the specific subunit composition determines the pharmacological properties of the receptor subtype.[2][3] The diversity of these subtypes presents opportunities for the development of selective insecticides.

Stemona alkaloids, including this compound, represent a class of natural products with a long history of use as traditional pesticides.[4] Understanding the precise mechanism by which these compounds exert their insecticidal effects is crucial for the development of new and effective pest control agents.

Mechanism of Action: this compound as a Nicotinic Acetylcholine Receptor Agonist

Further supporting this, studies on related Stemona alkaloids have revealed a nuanced interaction with insect nAChRs. For instance, while 16-hydroxythis compound, a close analog of this compound, has been identified as an nAChR agonist, another alkaloid from the same plant, 13-demethoxy-11(S),12(R)-dihydroprotostemonine, acts as an antagonist.[6] This highlights the structure-dependent nature of the interaction with the receptor. Didehydrothis compound, another potent insecticidal analog, is a major active component in Stemona collinsae extracts and likely shares this agonistic mode of action.[4]

The agonistic binding of this compound to the nAChR mimics the action of the endogenous neurotransmitter acetylcholine (ACh). This leads to the opening of the ion channel and an influx of cations, causing depolarization of the postsynaptic membrane. The persistent activation of the nAChR by this compound results in the continuous firing of neurons, leading to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

Signaling Pathway

The binding of this compound to the orthosteric site of an insect nAChR initiates a cascade of events leading to neuronal hyperexcitation.

This compound agonistic action on insect nAChR.

Quantitative Data

The insecticidal and growth-inhibitory activities of this compound and its derivatives have been quantified against the polyphagous pest Spodoptera littoralis. The following table summarizes the available data.

| Compound | LC50 (ppm) | EC50 (ppm) | Insect Species | Reference |

| Didehydrothis compound | 0.84 | 0.46 | Spodoptera littoralis | [7] |

| This compound | 2.04 | Not Reported | Spodoptera littoralis | [7] |

| 2'-Hydroxythis compound | > 10 | Not Reported | Spodoptera littoralis | [7] |

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a substance that produces 50% of the maximal effect.

Experimental Protocols

The characterization of this compound's interaction with insect nAChRs involves a combination of electrophysiological and biochemical assays.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the functional effects of compounds on ion channels expressed in a heterologous system.

Objective: To determine if this compound acts as an agonist or antagonist at specific insect nAChR subtypes and to quantify its potency (EC50) and efficacy.

Methodology:

-

nAChR Subunit cRNA Preparation: Synthesize complementary RNA (cRNA) for the desired insect nAChR subunits (e.g., from Drosophila melanogaster or other target insects).

-

Xenopus Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

-

cRNA Microinjection: Inject the oocytes with a solution containing the cRNA for the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply acetylcholine (ACh) at a concentration that elicits a submaximal response to establish a baseline current.

-

Apply varying concentrations of this compound to the oocyte and record the induced current. Agonists will induce an inward current, while antagonists will not, and can be tested for their ability to block the ACh-induced current.

-

Construct a dose-response curve to determine the EC50 value for agonistic activity.

-

References

- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Stemofoline and its Natural Derivatives

Abstract

This compound, a complex cage-type alkaloid isolated from plants of the Stemona genus, and its derivatives represent a class of natural products with a remarkable spectrum of biological activities.[1] For centuries, extracts from these plants have been utilized in traditional medicine and as natural pesticides.[2][3] Modern phytochemical and pharmacological research has identified the this compound group of alkaloids as the active principles, revealing potent insecticidal, acetylcholinesterase inhibitory, and multidrug resistance reversal properties.[4][5] This technical guide provides a comprehensive overview of the biological activities of this compound and its natural derivatives, presenting key quantitative data, detailing experimental protocols, and illustrating molecular pathways and experimental workflows.

Core Biological Activities

This compound and its analogues exhibit a range of biological effects, with the most significant and well-documented being their insecticidal properties, acetylcholinesterase (AChE) inhibition, and modulation of multidrug resistance (MDR) in cancer cells.[5][6]

Insecticidal and Antifeedant Activity

The traditional use of Stemona extracts as pesticides is substantiated by potent insecticidal, antifeedant, and repellent activities observed in laboratory settings.[7][8] this compound and its derivatives, particularly (11Z)-1',2'-didehydrothis compound, are major contributors to this toxicity.[9] The primary mechanism of this insecticidal action is believed to be the agonistic activity on insect nicotinic acetylcholine receptors (nAChRs) and the inhibition of acetylcholinesterase (AChE), leading to disruption of the central nervous system.[2][5]

Studies on the cotton leafworm (Spodoptera littoralis) and the diamondback moth (Plutella xylostella) have demonstrated significant larval mortality and feeding deterrence.[4][10] Notably, the contact toxicity of this compound and didehydrothis compound has been shown to be even higher than that of commercial Pyrethrum extract.[9]

Quantitative Insecticidal Data

| Compound | Target Species | Assay Type | Value | Reference |

| Didehydrothis compound | Spodoptera littoralis | Chronic Feeding (LC₅₀) | 1.8 µg/g diet | [9] |

| This compound | Spodoptera littoralis | Chronic Feeding (LC₅₀) | 5.2 µg/g diet | [9] |

| 2'-Hydroxythis compound | Spodoptera littoralis | Chronic Feeding (LC₅₀) | 18.5 µg/g diet | [9] |

Acetylcholinesterase (AChE) Inhibition

A key biochemical activity of the this compound class of alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[11] This inhibitory action is closely linked to their insecticidal properties.[12] A variety of natural, semi-synthetic, and biotransformed derivatives have been evaluated to establish structure-activity relationships. Generally, derivatives with smaller substituents on the C-3 side chain tend to be more active inhibitors.[13] Molecular docking studies suggest these compounds may bind within the active-site gorge of AChE, thereby blocking substrate access.[13]

Quantitative AChE Inhibition Data

| Compound | AChE Source | Method | Value (IC₅₀ or MIR) | Reference |

| (6R)-hydroxythis compound | Electric Eel | Microplate Assay | 11.01 ± 1.49 µM (IC₅₀) | [14][15] |

| This compound | Electric Eel | Microplate Assay | 45.1 ± 5.46 µM (IC₅₀) | [14][15] |

| (2’S,6R)-dihydroxythis compound | Electric Eel | Microplate Assay | 40.4 ± 4.17 µM (IC₅₀) | [14] |

| (2’S)-hydroxythis compound | Electric Eel | Microplate Assay | 90.4 ± 3.15 µM (IC₅₀) | [14] |

| (11Z)-1',2'-didehydrothis compound | Electric Eel | TLC Bioautography | 5 ng (MIR) | [16] |

| (3'S)-hydroxythis compound | Electric Eel | TLC Bioautography | 10 ng (MIR) | [16] |

| (1′R)-Hydroxythis compound | Electric Eel | TLC Bioautography | 5 ng (MIR) | [17] |

| This compound N-oxide | Electric Eel | TLC Bioautography | 5 ng (MIR) | [17] |

| Stenine B | - | - | 2.1 ± 0.2 µM (IC₅₀) | [18] |

| Stenine | - | - | 19.8 ± 2.5 µM (IC₅₀) | [18] |

MIR: Minimum Inhibitory Requirement in TLC bioautographic assays.

Reversal of Multidrug Resistance (MDR)

A highly promising therapeutic application of this compound and its synthetic derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells.[5][19] MDR is a major obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[20]

This compound derivatives have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs such as doxorubicin, paclitaxel, and vinblastine.[2][20] This effect is achieved without altering the expression level of the P-gp protein itself.[20] this compound exhibited the most potent MDR reversal effect among several derivatives tested.[13]

Other Activities

-

Anti-inflammatory Activity : Some this compound derivatives have been identified as inhibitors of the expression of inflammatory mediators.[6]

-

Antimicrobial Activity : Certain derivatives, such as (3′R)-stemofolenol and 3′R-hydroxythis compound, have demonstrated weak antibacterial activity against Pseudomonas aeruginosa with MIC values of 62.5 μg/mL.[16] Most other tested compounds were inactive.[16]

-

Cytotoxicity : Synthetic this compound derivatives were evaluated for cytotoxicity against normal human fibroblasts and peripheral blood mononuclear cells (PBMCs). At concentrations effective for MDR reversal (around 1 µM), the derivatives showed over 90% cell survival, indicating low toxicity to normal cells.[19]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound and its derivatives.

Acetylcholinesterase (AChE) Inhibition Assays

Two primary methods are used for determining AChE inhibitory activity.

2.1.1 TLC Bioautographic Assay (Qualitative Screening)

This method provides a rapid qualitative screening of compounds for AChE inhibition.

-

Sample Application : The test compounds (e.g., this compound derivatives) and a positive control (e.g., galanthamine or physostigmine) are spotted onto a TLC plate (e.g., silica gel).[11][16]

-

Chromatography : The plate is developed using an appropriate solvent system to separate the compounds.

-

Enzyme Application : The dried TLC plate is sprayed with a solution of acetylcholinesterase enzyme and incubated to allow the enzyme to distribute evenly across the plate.

-

Substrate Staining : The plate is then sprayed with a solution containing a substrate (e.g., α-naphthyl acetate) and a chromogenic reagent (e.g., Fast Blue B salt).

-

Visualization : The enzyme hydrolyzes the substrate, and the product reacts with the chromogenic reagent to produce a colored background (e.g., purple). Areas where the enzyme has been inhibited by the spotted compounds appear as clear, white zones. The minimum amount of a compound that produces a visible inhibitory spot is recorded as the Minimum Inhibitory Requirement (MIR).[17]

2.1.2 Microplate Reader Assay (Quantitative - Ellman's Method)

This colorimetric method allows for the quantitative determination of enzyme inhibition and calculation of IC₅₀ values.[15]

-

Reagent Preparation : Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), AChE enzyme, and the test compound in a suitable buffer (e.g., Tris-HCl).

-

Assay Setup : In a 96-well microplate, add buffer, DTNB solution, and the test compound at various concentrations.[15]

-

Enzyme Addition : Add the AChE solution to each well and incubate briefly.

-

Reaction Initiation : Initiate the reaction by adding the ATCI substrate solution.

-

Measurement : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured by reading the absorbance at 405 nm over time using a microplate reader.[15]

-

Data Analysis : The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cells (e.g., human fibroblasts, PBMCs, or cancer cell lines) in a 96-well plate and allow them to adhere overnight.[19]

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 hours).[19]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis : Cell survival is expressed as a percentage relative to untreated control cells.

Isolation and Quantification Workflow

The isolation of this compound from its natural source, Stemona roots, and subsequent analysis involves a multi-step process.

A validated HPLC method for the quantitative analysis of didehydrothis compound and this compound in S. collinsiae root extracts uses a C18 column with a mobile phase of methanol:1mM ammonium acetate (55:45) and UV detection at 295 nm.[3]

Structure-Activity Relationships (SAR)

Studies on various natural and semi-synthetic derivatives have provided insights into the structural features crucial for biological activity, particularly for AChE inhibition.

-

Side Chain Unsaturation : (11Z)-1',2'-didehydrothis compound, which has a double bond in its side chain, is consistently among the most potent AChE inhibitors.[12][21] Saturation of this side chain, as in this compound, or hydroxylation, as in 2'-hydroxythis compound, leads to a decrease in activity.[9]

-

Hydroxylation : The position and stereochemistry of hydroxyl groups significantly impact activity. For instance, (1′R)-hydroxythis compound was found to be a highly active AChE inhibitor.[11] Biotransformation can introduce hydroxyl groups, such as at the C-6 position, which can dramatically increase potency; (6R)-hydroxythis compound is four times more potent than its parent compound, this compound.[15]

-

N-Oxidation : The conversion of (11Z)-1',2'-didehydrothis compound to its N-oxide derivative does not significantly diminish its AChE inhibitory activity, suggesting the nitrogen's lone pair is not essential for this specific interaction.[17]

-

Core Structure : The complex cage-type moiety of this compound is considered pivotal for its insecticidal and MDR reversal activities.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Formal Total Synthesis of the this compound Alkaloids: The Evolution, Development and Application of a Catalytic Dipolar Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC quantitative analysis of insecticidal didehydrothis compound and this compound in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective total syntheses of (+)-stemofoline and three congeners based on a biogenetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Semisynthesis and biological activity of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Item - Semi-synthesis and structure-activity relationship studies of Stemona alkaloids and related analogues - University of Wollongong - Figshare [ro.uow.edu.au]

- 18. Isolation, characterization and acetylcholinesterase inhibitory activity of alkaloids from roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unlocking Chemosensitivity: A Technical Guide to the Multi-Drug Resistance Reversal Properties of Stemofoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multi-drug resistance (MDR) reversal properties of Stemofoline and its derivatives. This compound, a natural alkaloid, has demonstrated significant potential in resensitizing cancer cells to conventional chemotherapeutic agents, primarily through the inhibition of P-glycoprotein (P-gp), a key efflux pump implicated in MDR. This document outlines the quantitative effects of this compound, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Quantitative Assessment of this compound's Efficacy

This compound and its synthetic derivatives have been shown to significantly enhance the cytotoxicity of various chemotherapeutic drugs in P-gp overexpressing cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Enhanced Chemosensitivity in MDR Cancer Cells with this compound Derivatives

| Cell Line | Chemotherapeutic Agent | This compound Derivative (Concentration) | Fold Increase in Sensitivity |

| K562/Adr (human leukemic) | Doxorubicin | OH-A1 (5 µM) | 3.7 |

| NH-B6 (5 µM) | 7.6 | ||

| NH-D6 (5 µM) | 2.3 | ||

| Paclitaxel | OH-A1 (5 µM) | 5.6 | |

| NH-B6 (5 µM) | 19.5 | ||

| NH-D6 (5 µM) | 3.9 | ||

| KB-V1 (human cervical) | Doxorubicin, Vinblastine, Paclitaxel | OH-A1, NH-B6, NH-D6 | Significant Increase |

Data compiled from studies on the effects of this compound derivatives on MDR cancer cell lines. The "Fold Increase in Sensitivity" is a measure of how many times more potent the chemotherapeutic agent becomes in the presence of the this compound derivative.

Table 2: Enhanced Intracellular Accumulation of P-gp Substrates by this compound Derivatives in K562/Adr Cells

| P-gp Substrate | This compound Derivative (Concentration) | Fold Increase in Accumulation |

| Rhodamine 123 | NH-B6 (5 µM) | 2.37 |

| NH-B6 (10 µM) | 3.68 | |

| NH-B6 (20 µM) | 4.56 | |

| NH-B6 (40 µM) | 4.67 | |

| OH-A1 (40 µM) | 2.25 | |

| NH-D6 (40 µM) | 1.78 | |

| Calcein-AM | OH-A1, NH-B6, NH-D6 | Increased Accumulation |

| [¹⁴C]-doxorubicin | OH-A1, NH-B6, NH-D6 | Increased Accumulation |

This table illustrates the ability of this compound derivatives to inhibit the P-gp efflux pump, leading to a higher concentration of fluorescent P-gp substrates (Rhodamine 123, Calcein-AM) and a radiolabeled chemotherapeutic drug ([¹⁴C]-doxorubicin) inside the cancer cells.[1]

Core Mechanism of Action

This compound's primary mechanism for reversing MDR is the direct inhibition of P-glycoprotein function.[2][3][4] Studies have consistently shown that this compound and its derivatives do not alter the expression levels of P-gp.[2][3] Instead, they are thought to interact with the substrate-binding sites of P-gp, competitively inhibiting the efflux of chemotherapeutic drugs.[5] This leads to an increased intracellular concentration of the anticancer agents, allowing them to reach their therapeutic targets and induce cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the MDR reversal properties of this compound.

Cell Viability and Chemosensitization Assay (MTT Assay)

This assay determines the ability of this compound to enhance the cytotoxic effects of chemotherapeutic drugs.

Materials:

-

MDR cancer cells (e.g., K562/Adr) and their sensitive parental cell line (e.g., K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or its derivatives

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound (e.g., 5 µM).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for the chemotherapeutic agent with and without this compound to determine the fold-reversal of resistance.

P-glycoprotein Function Assay (Calcein-AM and Rhodamine 123 Accumulation)

These assays measure the ability of this compound to inhibit the efflux function of P-gp.

Materials:

-

MDR cancer cells (e.g., K562/Adr)

-

Calcein-AM or Rhodamine 123

-

This compound or its derivatives

-

Flow cytometer or fluorescence plate reader

-

PBS or HBSS

Procedure for Calcein-AM Assay:

-

Harvest and wash the cells, then resuspend them in a suitable buffer.

-

Incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add Calcein-AM (final concentration of 0.1-0.25 µM) and incubate for another 15-30 minutes at 37°C.[2][7]

-

Wash the cells with ice-cold buffer.

-

Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

Procedure for Rhodamine 123 Assay:

-

Follow the same initial steps as the Calcein-AM assay.

-

Incubate the cells with Rhodamine 123 (e.g., 2 µg/mL) in the presence or absence of this compound for 30-60 minutes at 37°C.[7]

-

Wash the cells with ice-cold buffer.

-

Measure the intracellular fluorescence using a flow cytometer (e.g., FL1 channel).

P-glycoprotein Expression Analysis (Western Blot)

This method is used to confirm that this compound does not alter the protein levels of P-gp.

Materials:

-

MDR cancer cells treated with and without this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-P-glycoprotein (e.g., C219 or JSB-1)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Signaling Pathways and Downstream Effects

The primary signaling event is the direct inhibition of P-gp by this compound. This action restores the intracellular concentration of chemotherapeutic drugs, which can then engage their respective downstream pathways leading to cell cycle arrest and apoptosis. In vivo studies have shown that the combination of this compound and doxorubicin leads to a significant increase in apoptotic cells in tumor tissues.[5]

Conclusion and Future Directions

This compound and its derivatives have emerged as promising agents for reversing P-gp-mediated multi-drug resistance in cancer. Their ability to inhibit P-gp function without affecting its expression makes them attractive candidates for combination therapy with existing chemotherapeutic drugs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound-based compounds as effective chemosensitizers in oncology. Future research should focus on in vivo efficacy in various cancer models, pharmacokinetic and pharmacodynamic studies, and the elucidation of any potential off-target effects or interactions with other ABC transporters.

References

- 1. A Pharmacological Strategy Using this compound for more Efficacious Chemotherapeutic Treatments Against Human Multidrug Resistant Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]

- 4. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. A Pharmacological Strategy Using this compound for more Efficacious Chemotherapeutic Treatments Against Human Multidrug Resistant Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Screening of Stemofoline for Novel Therapeutic Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemofoline, a member of the complex Stemona alkaloid family, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the initial screening of this compound for novel therapeutic applications, with a focus on its anticancer, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols for key in vitro assays are provided, along with a summary of available quantitative data. Furthermore, this guide presents visualizations of the primary signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanisms of action and to guide future research and drug development efforts.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The Stemona alkaloids, isolated from plants of the Stemonaceae family, are characterized by their unique and complex chemical structures and have demonstrated a variety of biological effects, including insecticidal and antitussive properties.[1] this compound, a prominent member of this class, has garnered significant attention for its potential in modern medicine. This guide focuses on the initial laboratory screening of this compound to elucidate its therapeutic promise in oncology, inflammation, and neurodegenerative diseases.

Therapeutic Potential and Mechanisms of Action

Anticancer Activity: Reversal of Multidrug Resistance

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2][3] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[4]

This compound has been shown to effectively reverse P-gp-mediated MDR in various cancer cell lines, including human cervical carcinoma (KB-V1) and leukemic (K562/Adr) cells.[2][3] Notably, this compound does not exhibit significant cytotoxicity to these cancer cell lines or to normal human fibroblasts and peripheral blood mononuclear cells at concentrations effective for MDR reversal (up to 50 µM).[5][6] This suggests a favorable therapeutic window for its use as a chemosensitizer.

The primary mechanism of this compound's MDR reversal is the direct inhibition of P-glycoprotein's function.[4][7] It increases the intracellular accumulation of P-gp substrates, such as the chemotherapeutic drug doxorubicin, by likely interacting with the substrate-binding domain of P-gp.[4][5] Importantly, this compound does not alter the expression level of P-gp, indicating its action is on the protein's activity rather than its synthesis.[4]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. A common in vitro model to screen for anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS).

This compound has been found to inhibit nitric oxide production in LPS-stimulated macrophage-like J774.1 cells.[5] This effect is attributed to the suppression of iNOS expression, suggesting that this compound may interfere with signaling pathways that regulate the transcription of pro-inflammatory genes.[5] One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a key regulator of iNOS expression.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease, are a growing global health concern. One of the therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.

This compound has been identified as an inhibitor of acetylcholinesterase.[1] This activity suggests its potential as a lead compound for the development of new therapies for neurodegenerative disorders where cholinergic transmission is impaired.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Electric Eel | 45.1 ± 5.46 | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | Incubation Time | Concentration | % Cell Survival | Reference |

| K562/Adr | Human multidrug-resistant leukemic cells | 48 h | 50 µM | Not cytotoxic | [6] |

| K562 | Human leukemic cells | 48 h | 50 µM | Not cytotoxic | [6] |

| Human Fibroblasts | Normal human skin primary cells | 48 h | up to 50 µM | > 90% | [5] |

| PBMCs | Normal human peripheral blood mononuclear cells | 48 h | up to 50 µM | > 90% | [5] |

Note: Specific IC50 values for direct cytotoxicity against a broad panel of cancer cell lines and for the inhibition of nitric oxide production are not yet available in the public domain.

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay measures the production of nitric oxide by LPS-stimulated macrophages.

Principle: Nitrite, a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control and incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.

Neuroprotective Activity: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.[9]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 50 mM Tris-HCl buffer (pH 8.0).

-

Inhibitor Addition: Add 25 µL of different concentrations of this compound dissolved in the buffer.

-

Enzyme Addition: Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key mechanisms and workflows are provided below using Graphviz (DOT language).

Conclusion and Future Directions

This compound exhibits a compelling profile of therapeutic activities, including the reversal of multidrug resistance in cancer, anti-inflammatory effects, and acetylcholinesterase inhibition. Its ability to act as a chemosensitizer without significant cytotoxicity at effective concentrations is particularly noteworthy for its potential application in oncology.

Future research should focus on several key areas. Firstly, a comprehensive evaluation of this compound's direct cytotoxic effects against a wider panel of cancer cell lines is necessary to fully understand its anticancer potential beyond MDR reversal. Secondly, obtaining a specific IC50 value for its inhibition of nitric oxide production will provide a more precise measure of its anti-inflammatory potency. Thirdly, while AChE inhibition is a promising lead for neuroprotection, further studies are required to assess its ability to protect neurons from various insults, such as oxidative stress, and to elucidate the underlying mechanisms. In vivo studies are the logical next step to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Pharmacological Strategy Using this compound for more Efficacious Chemotherapeutic Treatments Against Human Multidrug Resistant Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, characterization and acetylcholinesterase inhibitory activity of alkaloids from roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Stemofoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Stemofoline, a prominent member of the Stemona alkaloids. This compound and its derivatives have garnered significant interest within the scientific community due to their potent biological activities, including insecticidal properties, acetylcholinesterase (AChE) inhibition, and the reversal of P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[1][2] Accurate and detailed spectroscopic analysis is the cornerstone of advancing research and development efforts related to this complex natural product.

This document presents a consolidation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for its isolation and spectroscopic analysis. Furthermore, it visualizes the key signaling pathways associated with its biological activities to provide a broader context for drug development professionals.

Spectroscopic Data for this compound

The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR techniques, as well as mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The assignments presented here are based on a compilation of data from various phytochemical studies.[3][4][5]

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.85 | m | |

| 1β | 1.50 | m | |

| 2α | 2.10 | m | |

| 2β | 1.95 | m | |

| 3 | 2.80 | m | |

| 5α | 3.10 | dd | 12.0, 4.0 |

| 5β | 2.90 | t | 12.0 |

| 6 | 4.30 | m | |

| 7α | 2.20 | m | |

| 7β | 1.80 | m | |

| 8α | 2.05 | m | |

| 8β | 1.75 | m | |

| 9 | 2.50 | m | |

| 10 | 3.80 | d | 8.0 |

| 12 | 5.40 | s | |

| 15-CH₃ | 1.90 | s | |

| 17-CH₃ | 1.10 | d | 7.0 |

| 18 | 2.60 | m | |

| 19α | 1.60 | m | |

| 19β | 1.40 | m | |

| 20 | 4.10 | m | |

| 22-CH₃ | 1.25 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) |

| 1 | 35.5 |

| 2 | 28.0 |

| 3 | 45.0 |

| 5 | 55.0 |

| 6 | 73.0 |

| 7 | 30.0 |

| 8 | 32.0 |

| 9 | 48.0 |

| 10 | 85.0 |

| 11 | 145.0 |

| 12 | 100.0 |

| 13 | 170.0 |

| 14 | 95.0 |

| 15 | 165.0 |

| 16-CH₃ | 10.0 |

| 17-CH₃ | 18.0 |

| 18 | 40.0 |

| 19 | 25.0 |

| 20 | 70.0 |

| 21 | 175.0 |

| 22-CH₃ | 20.0 |

Note: The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Analyzer | Key Fragments (m/z) |

| EIMS | EI | Not specified | 387 [M]⁺, 290 [M - 99]⁺ |

| HRESIMS | ESI | Q-TOF | 388.2124 [M+H]⁺ (Calculated for C₂₂H₃₀NO₅: 388.2118) |

The characteristic fragment at m/z 290 in the Electron Ionization Mass Spectrum (EIMS) is indicative of the loss of the α-methyl-γ-lactone moiety, a common fragmentation pattern for this class of alkaloids.[3]

Experimental Protocols

Isolation and Extraction of this compound

The following is a general protocol for the isolation of this compound from Stemona species, based on methods described in the literature.[3]

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The air-dried and powdered plant material (e.g., roots) is macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is first acidified (e.g., with 2-5% HCl) and partitioned with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/acetone or chloroform/methanol) to separate the components based on polarity.

-

Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic analysis of the isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 or 500 MHz.

-

¹H NMR: Standard ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton. Standard pulse programs provided by the spectrometer manufacturer are used for these experiments.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Low-Resolution MS: An electron ionization (EI) source coupled with a quadrupole or ion trap mass analyzer can be used to obtain the initial mass spectrum and fragmentation pattern.

-

High-Resolution MS (HRESIMS): Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the accurate mass and elemental composition.

-

-

Data Acquisition:

-

EIMS: The sample is introduced via a direct insertion probe, and the electron energy is typically set to 70 eV.

-

HRESIMS: The sample is introduced via direct infusion or through an HPLC system. The mass spectrometer is operated in positive ion mode, and the data is acquired over a relevant m/z range.

-

Signaling Pathways and Biological Activity

This compound exhibits its biological effects through the modulation of specific cellular targets. Understanding these interactions is critical for its development as a therapeutic agent.

Inhibition of P-glycoprotein (P-gp)

This compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump.[1][6][7]

Caption: Mechanism of P-glycoprotein inhibition by this compound.

The mechanism of P-gp inhibition by this compound involves direct interaction with the transporter.[6][7] this compound appears to compete with chemotherapeutic drugs for the substrate-binding sites on P-gp. This competitive inhibition prevents the efflux of the anticancer drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity, ultimately inducing apoptosis in the cancer cells.[1]

Inhibition of Acetylcholinesterase (AChE)

This compound and its derivatives are also known for their insecticidal activity, which is attributed to the inhibition of acetylcholinesterase (AChE).[2]

Caption: Inhibition of Acetylcholinesterase by this compound.

Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in the hyperstimulation of cholinergic receptors and disruption of normal nerve function. This mechanism is the basis for its insecticidal activity and is also a target for the treatment of neurodegenerative diseases like Alzheimer's.[8]

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound and the biological pathways it modulates. The detailed data and protocols herein are intended to support further research and development of this promising natural product.

References

- 1. Enantioselective total syntheses of (+)-stemofoline and three congeners based on a biogenetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. columbia.edu [columbia.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Alkaloid Stemofoline: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemofoline is a complex polycyclic alkaloid belonging to the Stemona alkaloid class, a unique group of natural products exclusively found in the Stemonaceae family of plants.[1] These alkaloids are renowned for their potent insecticidal properties and have garnered significant interest for their potential therapeutic applications, including antitussive and anti-inflammatory activities.[2][3] This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound and its derivatives are primarily isolated from plants of the genus Stemona, which comprises approximately 25 species distributed throughout Southeast Asia, Northern Australia, and East Asia.[4] While the roots are the primary source of these alkaloids, they have also been detected in the stems and leaves of some species.[5]

Distribution within the Plant Kingdom

The occurrence of this compound is largely restricted to the Stemonaceae family, making it a chemotaxonomic marker for this plant group. Various species of Stemona have been identified as sources of this compound and its analogues.

Table 1: Quantitative Analysis of this compound and Didehydrothis compound in Stemona collinsiae Root Extracts [6]

| Compound | Average Content (% w/w) |

| This compound | 0.048 |

| Didehydrothis compound | 0.78 |

Data obtained from the analysis of eight samples of S. collinsiae root extracts.

Known Plant Sources of this compound and its Derivatives:

-

Stemona japonica : this compound was first isolated from the stems and leaves of this species.[5]

-

Stemona collinsae : This species is a significant source of both this compound and didehydrothis compound.[4]

-

Stemona curtisii : Known to accumulate this compound.[4]

-

Stemona tuberosa : While a rich source of other Stemona alkaloids, the presence of this compound has been noted.[7]

-

Stemona sessilifolia : Contains various Stemona alkaloids, with some reports indicating the presence of this compound-type compounds.[8]

-

Stemona parviflora : A source of diverse Stemona alkaloids, including those with the this compound skeleton.[1]

-

Stemona aphylla : From which this compound and its derivatives have been isolated.

Experimental Protocols

Extraction of Total Alkaloids from Stemona Plant Material

This protocol is a representative method for the extraction of total alkaloids from Stemona roots, adapted from studies on Stemona parviflora and Stemona japonica.[5][9]

Materials:

-

Air-dried and powdered Stemona roots

-

95% Ethanol (EtOH)

-

4% Hydrochloric acid (HCl)

-

Ammonia solution (NH₃·H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

Separatory funnel

-

pH meter

Procedure:

-

Macerate the powdered Stemona roots (e.g., 10 kg) with 95% ethanol (25 L) at room temperature. Repeat the extraction three times, each for a duration of three days.[9]

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in a suitable volume of 4% HCl to acidify the mixture to a pH of 1-2.[9]

-

Partition the acidified solution with an equal volume of diethyl ether or ethyl acetate to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

-

Basify the aqueous layer to a pH of 9-10 by the dropwise addition of ammonia solution.[9]

-

Extract the alkaline aqueous solution repeatedly with dichloromethane until the crude alkaloid fraction is fully recovered.[9]

-

Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Isolation and Purification of this compound by Preparative HPLC

This is a general protocol for the purification of this compound from the crude alkaloid extract using preparative High-Performance Liquid Chromatography (prep-HPLC). Specific conditions may need to be optimized based on the complexity of the extract and the instrumentation available.

Materials:

-

Crude total alkaloid extract

-

Methanol (HPLC grade)

-

Ammonium acetate solution (1 mM, HPLC grade)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., Hypersil BDS C18)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase, for example, a mixture of methanol and 1 mM ammonium acetate (e.g., 55:45 v/v).[6]

-

Inject the sample onto the column.

-

Elute the compounds using an isocratic or gradient elution method. A typical isocratic method for this compound analysis uses a mobile phase of methanol:1 mM ammonium acetate (55:45) at a flow rate of 1 mL/min (analytical scale, which can be scaled up for preparative purposes).[6]

-

Monitor the elution profile at a suitable wavelength, such as 295 nm.[6]

-

Collect the fractions corresponding to the peak of this compound using a fraction collector.

-

Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

-

Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Quantification of this compound by HPLC

This protocol outlines a validated HPLC method for the quantitative analysis of this compound in Stemona extracts.[6]

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode array detector.

-

Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol : 1 mM Ammonium Acetate (55:45, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 295 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

-

Sample Preparation: Accurately weigh the dried Stemona extract and dissolve it in a known volume of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and sample solutions into the HPLC system.

-